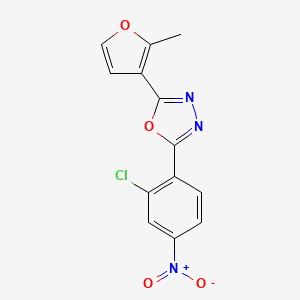
2-(2-chloro-4-nitrophenyl)-5-(2-methyl-3-furyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-4-nitrophenyl)-5-(2-methyl-3-furyl)-1,3,4-oxadiazole is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as CNPFO and is a derivative of oxadiazole. CNPFO is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a fluorescent probe in biological studies.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activities
The synthesis of 2-(2-chloro-4-nitrophenyl)-5-(2-methyl-3-furyl)-1,3,4-oxadiazole and its related compounds has been explored for their potential antibacterial activities. These compounds have exhibited strong antibacterial activities against Staphylococcus aureus. The study emphasizes the significance of the 1,3,4-oxadiazole and furan derivatives in developing potent antibacterial agents (Hirao, Kato, & Hirota, 1971).
Antimicrobial and Antifungal Properties
Further research into the synthesis of furan compounds has revealed that derivatives of 2-(2-chloro-4-nitrophenyl)-5-(2-methyl-3-furyl)-1,3,4-oxadiazole show promising antibacterial and antifungal activities. These compounds have been synthesized and tested for their efficacy against Staphylococcus aureus and other microorganisms, displaying strong antibacterial activity but showing weak or no activity against other tested microbes (Hirao & Kato, 1971).
Corrosion Inhibition Efficiency
The application of oxadiazole derivatives in corrosion inhibition has been investigated, highlighting their effectiveness in protecting mild steel against corrosion in acidic environments. The study showcases the synthesis of new oxadiazole derivatives and their high corrosion inhibition efficiency, which is supported by weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques (Kalia et al., 2020).
Synthetic Methodologies under Microwave Irradiation
Research on the synthesis of oxadiazole derivatives under microwave irradiation presents a novel approach to the cyclization of furancarboxylic acid and aroyl hydrazines. This method offers advantages such as high yield, faster reaction rates, and simplified work-up procedures, illustrating the efficiency of microwave-assisted synthesis in the production of oxadiazole derivatives (Zheng, 2004).
Antimycobacterial Activity
The antimycobacterial activity of oxadiazole derivatives has been explored, with some compounds showing significant activity against Mycobacterium tuberculosis H37Rv. This highlights the potential of these derivatives in the development of new treatments for tuberculosis, offering a promising avenue for future research in antimycobacterial drug discovery (Jafari et al., 2017).
Propriétés
IUPAC Name |
2-(2-chloro-4-nitrophenyl)-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O4/c1-7-9(4-5-20-7)12-15-16-13(21-12)10-3-2-8(17(18)19)6-11(10)14/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENMQZHIWLDHOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NN=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5687950 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

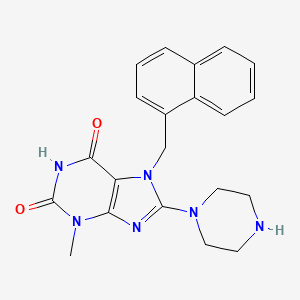
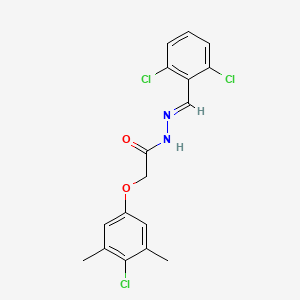
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565722.png)
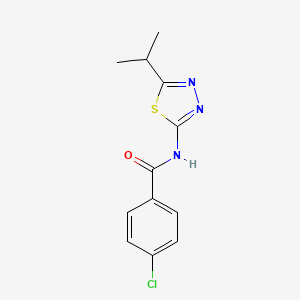
![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5565731.png)
![(2-{2-[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5565734.png)
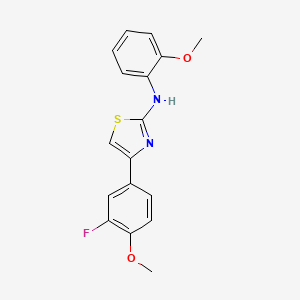
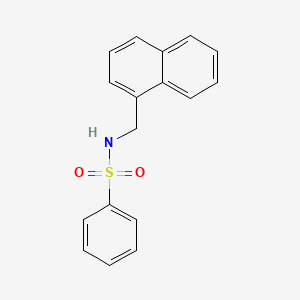
![N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5565746.png)
![2-chloro-N-{[(4'-chloro-4-biphenylyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5565758.png)
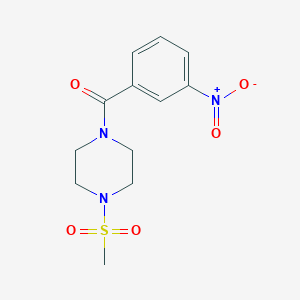
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B5565775.png)
![2-(pyridin-3-ylmethyl)-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565776.png)
![5-methyl-1-(4-methylphenyl)-4-[4-(2-oxo-1-piperidinyl)butanoyl]-2-piperazinone](/img/structure/B5565777.png)